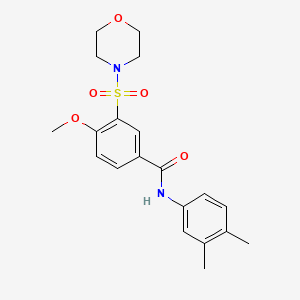amino]butanoate](/img/structure/B5121727.png)
methyl 4-[[(diethoxyphosphoryl)methyl](ethoxycarbonyl)amino]butanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-[[(diethoxyphosphoryl)methyl](ethoxycarbonyl)amino]butanoate, also known as MDMP, is a chemical compound that has been widely studied in the scientific community. It is a member of the family of organophosphorus compounds, which have been used in various applications such as pesticides, flame retardants, and nerve agents. In
作用机制
Methyl 4-[[(diethoxyphosphoryl)methyl](ethoxycarbonyl)amino]butanoate is believed to work by inhibiting the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This leads to an accumulation of acetylcholine in the synaptic cleft, which can cause overstimulation of the nervous system and lead to symptoms such as muscle weakness, respiratory failure, and seizures.
Biochemical and Physiological Effects:
The biochemical and physiological effects of methyl 4-[[(diethoxyphosphoryl)methyl](ethoxycarbonyl)amino]butanoate are largely related to its mechanism of action. As mentioned above, methyl 4-[[(diethoxyphosphoryl)methyl](ethoxycarbonyl)amino]butanoate inhibits the activity of acetylcholinesterase, which can lead to a range of symptoms depending on the dose and duration of exposure. These symptoms can include muscle weakness, respiratory failure, and seizures. In severe cases, exposure to methyl 4-[[(diethoxyphosphoryl)methyl](ethoxycarbonyl)amino]butanoate can be fatal.
实验室实验的优点和局限性
One advantage of using methyl 4-[[(diethoxyphosphoryl)methyl](ethoxycarbonyl)amino]butanoate in lab experiments is its ability to inhibit the activity of acetylcholinesterase, which can be useful in studying the role of this enzyme in various physiological processes. Additionally, methyl 4-[[(diethoxyphosphoryl)methyl](ethoxycarbonyl)amino]butanoate can be used as a precursor to nerve agents, which has implications for national security research. However, one limitation of using methyl 4-[[(diethoxyphosphoryl)methyl](ethoxycarbonyl)amino]butanoate in lab experiments is its potential toxicity, which requires careful handling and disposal procedures.
未来方向
There are several future directions for research on methyl 4-[[(diethoxyphosphoryl)methyl](ethoxycarbonyl)amino]butanoate. One area of interest is its potential as a cholinesterase inhibitor for the treatment of Alzheimer's disease. Another area of interest is its potential as a precursor to nerve agents, which has implications for national security research. Additionally, further studies are needed to better understand the mechanism of action of methyl 4-[[(diethoxyphosphoryl)methyl](ethoxycarbonyl)amino]butanoate and its potential toxicity.
合成方法
Methyl 4-[[(diethoxyphosphoryl)methyl](ethoxycarbonyl)amino]butanoate can be synthesized through a multi-step process. The first step involves the reaction between diethyl phosphite and methyl acrylate, which produces diethyl (2-methyl-2-propenoyl) phosphonate. The second step involves the reaction between diethyl (2-methyl-2-propenoyl) phosphonate and diethylamine, which produces methyl 4-[(diethoxyphosphoryl)methyl]amino]butanoate. The final step involves the reaction between methyl 4-[(diethoxyphosphoryl)methyl]amino]butanoate and ethyl chloroformate, which produces methyl 4-[[(diethoxyphosphoryl)methyl](ethoxycarbonyl)amino]butanoate.
科学研究应用
Methyl 4-[[(diethoxyphosphoryl)methyl](ethoxycarbonyl)amino]butanoate has been used in various scientific research applications. One of its main uses is as a reagent in the synthesis of other compounds. It has also been studied for its potential as a cholinesterase inhibitor, which could have implications for the treatment of Alzheimer's disease. Additionally, methyl 4-[[(diethoxyphosphoryl)methyl](ethoxycarbonyl)amino]butanoate has been studied for its potential as a precursor to nerve agents, which has implications for national security.
属性
IUPAC Name |
methyl 4-[diethoxyphosphorylmethyl(ethoxycarbonyl)amino]butanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26NO7P/c1-5-19-13(16)14(10-8-9-12(15)18-4)11-22(17,20-6-2)21-7-3/h5-11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCUVHULWMCFLHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N(CCCC(=O)OC)CP(=O)(OCC)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26NO7P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-[diethoxyphosphorylmethyl(ethoxycarbonyl)amino]butanoate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[3-(dipropylamino)propyl]-N'-[3-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B5121651.png)
![2,6-dimethyl-4-[(5-methyl-2-thienyl)carbonyl]morpholine](/img/structure/B5121659.png)
![ethyl (5-{[5-(4-bromophenyl)-2-furyl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate](/img/structure/B5121666.png)
![4-{6-[4-methyl-3-(1-pyrrolidinylsulfonyl)phenyl]-3-pyridazinyl}morpholine](/img/structure/B5121673.png)

![N~2~-(4-fluorophenyl)-N~1~-(1-isopropyl-2-methylpropyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5121711.png)
![5-[(2-chloro-4-methoxyphenoxy)methyl]-N-ethyl-N-(tetrahydro-2-furanylmethyl)-3-isoxazolecarboxamide](/img/structure/B5121715.png)
![N-cyclopentyl-2-methoxy-5-{[(3-pyridinylmethyl)amino]sulfonyl}benzamide](/img/structure/B5121719.png)
![1-[4-(2-bromo-4-methylphenoxy)butyl]-4-methylpiperidine oxalate](/img/structure/B5121725.png)

![N-[3-(4-chlorophenoxy)benzyl]-4-methoxy-3-biphenylamine](/img/structure/B5121741.png)
![5-amino-1-phenyl-N-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5121747.png)
![butyl 4-({[(3-ethoxybenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5121756.png)
